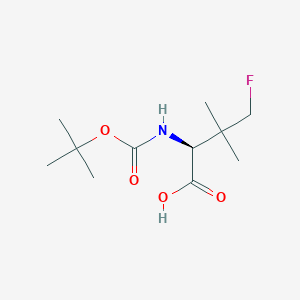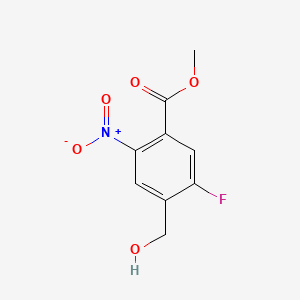
n-((1-Cyclopropylpyrrolidin-3-yl)methyl)propionamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
n-((1-Cyclopropylpyrrolidin-3-yl)methyl)propionamide is a chemical compound with the molecular formula C11H20N2O It is known for its unique structure, which includes a cyclopropyl group attached to a pyrrolidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of n-((1-Cyclopropylpyrrolidin-3-yl)methyl)propionamide typically involves the reaction of cyclopropylamine with a pyrrolidine derivative under controlled conditions. One common method includes the use of propionyl chloride as a reagent to introduce the propionamide group. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
n-((1-Cyclopropylpyrrolidin-3-yl)methyl)propionamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the propionamide group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce primary or secondary amines.
科学的研究の応用
n-((1-Cyclopropylpyrrolidin-3-yl)methyl)propionamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of n-((1-Cyclopropylpyrrolidin-3-yl)methyl)propionamide involves its interaction with specific molecular targets. The cyclopropyl and pyrrolidine groups play a crucial role in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other proteins, influencing various biochemical pathways.
類似化合物との比較
Similar Compounds
- n-((1-Cyclopropylpyrrolidin-3-yl)methyl)acetamide
- n-((1-Cyclopropylpyrrolidin-3-yl)methyl)butyramide
- n-((1-Cyclopropylpyrrolidin-3-yl)methyl)isobutyramide
Uniqueness
n-((1-Cyclopropylpyrrolidin-3-yl)methyl)propionamide is unique due to its specific combination of cyclopropyl and pyrrolidine groups, which confer distinct chemical and biological properties
特性
分子式 |
C11H20N2O |
|---|---|
分子量 |
196.29 g/mol |
IUPAC名 |
N-[(1-cyclopropylpyrrolidin-3-yl)methyl]propanamide |
InChI |
InChI=1S/C11H20N2O/c1-2-11(14)12-7-9-5-6-13(8-9)10-3-4-10/h9-10H,2-8H2,1H3,(H,12,14) |
InChIキー |
HBVYPYWNGFSULQ-UHFFFAOYSA-N |
正規SMILES |
CCC(=O)NCC1CCN(C1)C2CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


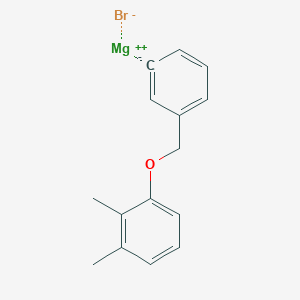
![I_a_-D-Glucopyranoside, 2-[2-[2-(2-propyn-1-yloxy)ethoxy]ethoxy]ethyl](/img/structure/B14895703.png)
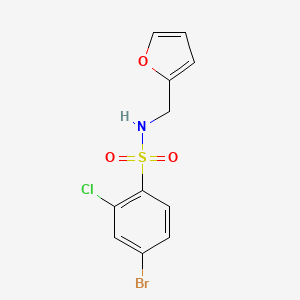
![2-[(2'-Chloro-6'-fluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14895713.png)
![dicyclohexyl-[2-[2-(4-methylphenyl)-6-[4-(trifluoromethyl)phenyl]phenyl]phenyl]phosphane](/img/structure/B14895730.png)



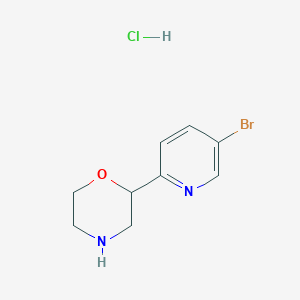
![2-[(Furan-2-ylmethoxy)methyl]phenylmagnesium bromide](/img/structure/B14895759.png)
![3-hydroxy-N-[(2S)-1-oxo-3-phenyl-1-(phenylamino)propan-2-yl]quinoxaline-1(2H)-carboxamide](/img/structure/B14895761.png)

